5-Bromo-2-fluoro-3-methoxybenzaldehyde
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Overview
Description
5-Bromo-2-fluoro-3-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a bromo group at position 5, a fluoro group at position 2, and a methoxy group at position 3 on the benzene ring, along with an aldehyde functional group. It is used primarily in research and development within the fields of chemistry and material science.
Mechanism of Action
Pharmacokinetics
It will likely be a solid at room temperature due to the presence of the aromatic ring and the polar formyl group.
Action Environment
The compound may accumulate in confined spaces, particularly at or below ground level . Consideration should be given to the risk of potentially explosive atmospheres and every possible source of ignition should be eliminated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 2-fluoro-3-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Aldol Condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds under basic or acidic conditions.
Nucleophilic Aromatic Substitution: The electron-withdrawing bromo group may activate the ring for nucleophilic aromatic substitution reactions.
Reductive Amination: The aldehyde group can be converted to a primary amine through reductive amination reactions.
Common Reagents and Conditions:
Aldol Condensation: Typically involves bases such as sodium hydroxide or acids like hydrochloric acid.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols.
Reductive Amination: Reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Aldol Condensation: β-Hydroxy aldehydes or ketones.
Nucleophilic Aromatic Substitution: Substituted aromatic compounds.
Reductive Amination: Primary amines.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-3-methoxybenzaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules . It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of various substituents on the biological activity of aromatic aldehydes. It may also be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific electronic and optical properties .
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 5-Bromo-2-methoxybenzaldehyde
Comparison: 5-Bromo-2-fluoro-3-methoxybenzaldehyde is unique due to the specific combination of bromo, fluoro, and methoxy substituents on the benzene ring. This combination results in distinct electronic properties that influence its reactivity and applications. Compared to similar compounds, it offers a unique balance of electron-withdrawing and electron-donating effects, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFGXZFDORHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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